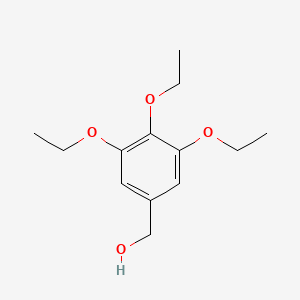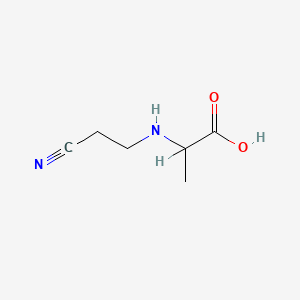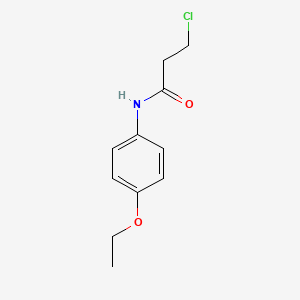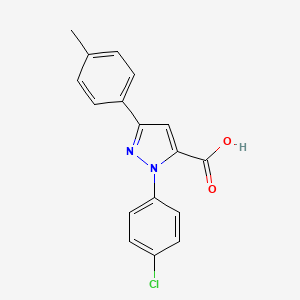
1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, more commonly known as 4-chloro-4-methyl-pyrazole-5-carboxylic acid, is a small molecule that has been studied extensively in recent years due to its potential applications in various fields of science. This compound is a white crystalline solid with a melting point of 136-138°C and a molecular weight of 223.6 g/mol. It is soluble in many organic solvents such as ethanol, methanol, and acetone. It is also soluble in water, making it an ideal candidate for a range of applications.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Determination
The study by Kumarasinghe, Hruby, and Nichol (2009) focused on the synthesis of pyrazole derivatives, highlighting the complexity of identifying regioisomers using spectroscopic techniques. Single-crystal X-ray analysis was crucial for unambiguous structure determination, demonstrating the importance of this compound in crystallography and molecular structure elucidation Kumarasinghe, Hruby, & Nichol, 2009.
Antimicrobial and Anticancer Potential
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, evaluating their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating the potential therapeutic applications of these derivatives Hafez, El-Gazzar, & Al-Hussain, 2016.
Synthesis of Thiazolidinone, Thiazole, and Thiazoline Derivatives
Khalifa, Nossier, and Al-Omar (2017) explored the use of a related compound in the synthesis of thiazolidinone, thiazole, and thiazoline derivatives. This research highlights the compound's utility in generating pharmacophore linked derivatives with potential pharmaceutical applications Khalifa, Nossier, & Al-Omar, 2017.
Optical Nonlinearity and Potential NLO Materials
Chandrakantha, Isloor, Sridharan, Philip, Shetty, and Padaki (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity using the open-aperture z-scan technique. The findings suggest that certain compounds, especially those with carboxylic acid and ester substituents, are promising candidates for optical limiting applications, indicating the role of such pyrazole derivatives in developing nonlinear optical (NLO) materials Chandrakantha et al., 2013.
Dyes and Pigments
Tao, Zhao, Wang, Qian, and Huang (2019) used 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a similar compound, as a coupling component to produce carboxylic pyrazolone-based heterocyclic dyes. The study demonstrated how substituent effects on aromatic rings and the type of heterocyclic rings influence the λmax of these dyes, contributing to the field of dyes and pigments Tao, Zhao, Wang, Qian, & Huang, 2019.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-2-4-12(5-3-11)15-10-16(17(21)22)20(19-15)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDZVWYHGSJHSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
618102-10-6 |
Source


|
| Record name | 1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

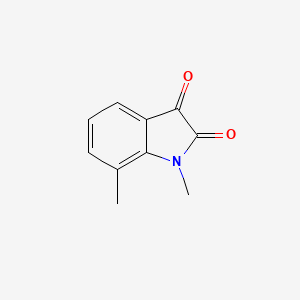

![2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1352959.png)

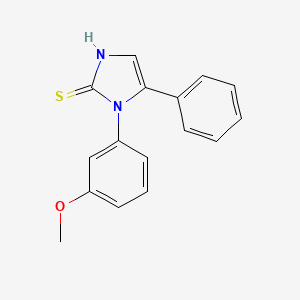
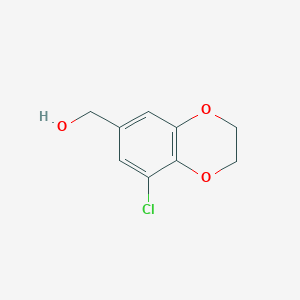
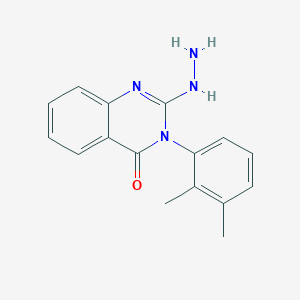
![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)
![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)

